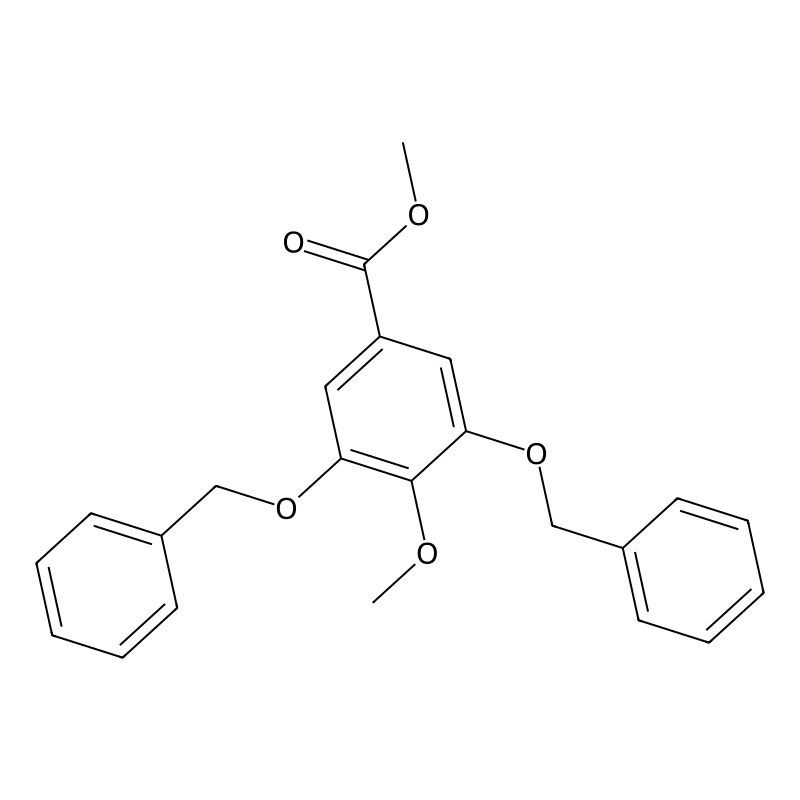

Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Gefitinib

Scientific Field: Pharmaceutical Chemistry

Application Summary: This compound is used in the synthesis of Gefitinib, a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases .

Methods of Application: The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .

Results: This novel synthetic route produced overall yields as high as 37.4% .

Catalyst Development

Scientific Field: Organic & Biomolecular Chemistry

Application Summary: The compound is used in the development of H-bond organocatalysts .

Methods of Application: The compound is used to activate substrates and subsequently stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .

Results: The compound has played a very important role in the development of H-bond organocatalysts and is used extensively in promoting organic transformations .

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Scientific Field: Organic Chemistry

Application Summary: This compound is used in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which have been shown to exhibit antioxidant and anticancer activities .

Methods of Application: The synthesis involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .

Results: All derivatives were synthesized in high to excellent yield, and pure products were isolated by simple filtration . Several derivatives proved to be cytotoxic in the RKO cell line .

Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester is a complex organic compound characterized by its white crystalline powder form and a melting point of 120-122°C. Its molecular formula is with a molecular weight of 378.4 g/mol. This compound is notable for its unique structural features, which include both methoxy and phenylmethoxy groups that significantly influence its chemical reactivity and interactions with biological systems .

The chemical behavior of benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester is primarily dictated by its functional groups. The compound can undergo various reactions such as:

- Esterification: This involves the reaction of the benzoic acid derivative with alcohols under acidic conditions to form esters.

- Nucleophilic Substitution: The presence of the methoxy groups allows for nucleophilic attacks at the aromatic ring, leading to substitution reactions.

- Free Radical Reactions: The compound can participate in free radical bromination or oxidation processes, particularly at the benzylic position .

Research indicates that benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester exhibits various biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound's interactions with cellular components can lead to modulation of gene expression and cellular signaling pathways, influencing metabolic processes and cell functions .

The synthesis of benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester typically involves esterification reactions. A common method includes:

- Esterification Process: Reacting 4-methoxy-3,5-bis(phenylmethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

- Reaction Conditions: The reaction is generally conducted under reflux to ensure complete conversion to the ester form.

- Purification: Post-reaction purification methods such as recrystallization or chromatography are employed to achieve high purity levels suitable for research applications .

Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester finds utility in various fields:

- Organic Synthesis: Used as a building block for more complex organic molecules.

- Biological Research: Investigated for its potential therapeutic applications in medicine due to its biological activity.

- Industrial

Studies on the interactions of benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester have shown that it interacts with various enzymes and proteins within biological systems. These interactions can lead to significant effects on cellular metabolism and signaling pathways. The compound's ability to modulate these pathways makes it a candidate for further research into its therapeutic potential .

Several compounds share structural similarities with benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Benzoic acid, 4-methoxy-, methyl ester | Lacks phenylmethoxy groups; different reactivity profile | |

| Benzoic acid, 3,5-bis(phenylmethoxy)-, methyl ester | Similar structure but lacks the methoxy group at the 4-position | |

| Benzoic acid, 4-(carboxy-phenyl-methoxy)-3-methyl-5-propyl-, methyl ester | Contains additional carboxy and propyl groups affecting solubility and biological activity |

Uniqueness

The uniqueness of benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester lies in its combination of methoxy and phenylmethoxy groups. This structural configuration enhances its reactivity and interaction capabilities compared to similar compounds. Its distinctive properties make it valuable for various research applications in chemistry and biology .

The synthesis of Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester requires strategic protection of phenolic hydroxyl groups through benzylation, a crucial step in the preparation of this complex polyether benzoate ester. The benzyl protecting group represents one of the most versatile and widely employed protecting groups in organic synthesis due to its stability under various reaction conditions and its straightforward removal under mild reductive conditions [1] [2].

Classical Williamson Ether Synthesis Approach

The traditional approach to benzylation involves the Williamson ether synthesis using benzyl halides in the presence of a base [2]. For the synthesis of 4-methoxy-3,5-bis(phenylmethoxy)benzoic acid derivatives, the standard protocol employs benzyl bromide with potassium carbonate in dimethylformamide as the solvent system [3] [4]. Research has demonstrated that using benzyl bromide with potassium carbonate provides excellent yields, with the general procedure achieving conversions ranging from 69% to 95% depending on the specific substrate and reaction conditions [3] [4].

The optimization of this reaction involves careful control of several parameters. The molar ratio of benzyl bromide to phenolic substrate typically ranges from 2.25 to 5 equivalents to ensure complete protection of multiple hydroxyl groups [3]. Potassium carbonate serves as both the base and nucleophile activator, with loadings of 10-15 equivalents commonly employed for polyhydroxylated substrates [4]. Reaction temperatures are maintained between 60-80°C with reaction times extending from 10 to 24 hours depending on the substrate reactivity [3] [4].

Solvent-Free Benzylation Methods

Recent advances in benzylation methodology have introduced solvent-free conditions that offer improved environmental profiles and operational simplicity [2]. These protocols utilize solid potassium hydroxide pellets with benzyl bromide without requiring any solvent medium. While this approach has shown excellent results for simple alcohols and some phenols, the application to complex polyether systems requires careful optimization of reaction stoichiometry and temperature control [2].

The solvent-free method typically achieves yields of 70-95% for primary and secondary alcohols [2]. However, the effectiveness for polyhydroxylated aromatic systems varies significantly based on the electronic properties of the aromatic ring and the steric environment around the hydroxyl groups [2].

Alternative Benzylation Reagents

The development of specialized benzylation reagents has provided alternatives to traditional benzyl halide systems. The 2-benzyloxy-1-methylpyridinium triflate (BnOPT) reagent offers benzylation under nearly neutral thermal conditions [5]. This reagent operates through an SN1-like mechanism involving thermal ionization to generate a reactive benzyl carbocation intermediate that is subsequently trapped by nucleophilic hydroxyl groups [5].

BnOPT benzylation proceeds at temperatures of 50-80°C without requiring strong bases, making it particularly suitable for sensitive substrates. The yields for primary and secondary alcohols typically range from 70-95%, while tertiary alcohols show variable results depending on their propensity for elimination reactions [5]. This method has proven particularly valuable for substrates containing acid-labile or base-sensitive functional groups [5].

Regioselectivity Considerations

The regioselective benzylation of polyhydroxylated aromatic compounds requires careful consideration of the electronic and steric properties of each hydroxyl group. For benzoic acid derivatives containing multiple hydroxyl groups, the reactivity order typically follows the pattern: less sterically hindered positions > more hindered positions, with electronic effects modulating this general trend [6] [7].

Research has shown that the priority of electrophilic substitution on polyhydroxylated aromatics can be influenced by the reaction conditions and protecting group strategies [7]. For compounds similar to the target molecule, selective protection protocols have been developed that exploit differences in steric accessibility and electronic environment to achieve regioselective benzylation [7].

Esterification Techniques for Methoxycarbonyl Group Introduction

The formation of the methyl ester functionality in Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester represents a critical synthetic transformation that can be accomplished through several complementary methodologies. The choice of esterification method depends on the specific substrate requirements, reaction scale, and desired purity specifications.

Fischer Esterification Methodology

Fischer esterification remains the most widely employed method for preparing methyl benzoate derivatives [8] [9] [10]. This acid-catalyzed condensation reaction between the carboxylic acid and methanol proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by methanol, and subsequent elimination of water [9] [11].

The standard Fischer esterification protocol for benzoic acid derivatives employs concentrated sulfuric acid as the catalyst at loadings of 1-2 milliliters per mole of carboxylic acid [9] [10] [11]. The reaction mixture is typically heated under reflux conditions for 4-5 hours to achieve complete conversion [10]. Methanol is used in large excess (10-30 equivalents) to drive the equilibrium toward ester formation [9] [11] [12].

Research has demonstrated that the equilibrium constant for benzoic acid esterification with methanol is approximately K = 3, which necessitates the use of excess alcohol or water removal to achieve high yields [9]. The theoretical yield calculations show that using 20 milliliters of methanol with 6.1 grams of benzoic acid can achieve yields of 69% or higher under optimized conditions [10].

Catalytic Esterification Systems

Advanced catalytic systems have been developed to improve the efficiency and selectivity of esterification reactions. Zirconium-titanium solid acid catalysts have shown excellent performance for the synthesis of methyl benzoates, offering advantages in terms of catalyst recovery and environmental compatibility [8]. These heterogeneous catalysts operate at temperatures of 80-120°C and provide methyl benzoate yields ranging from 20% to 95% depending on the substrate structure and reaction conditions [8].

The solid acid catalysts demonstrate particular effectiveness for electron-rich benzoic acid derivatives, while electron-poor substrates with strong electron-withdrawing groups typically show reduced yields [8]. The catalyst activity is influenced by the acid strength, with superacidic materials (H₀ < -13.75) showing superior performance [8].

Tin-based catalytic systems represent another important class of esterification catalysts [13] [14]. Tin(II) compounds such as tin oxalate have been employed successfully for the preparation of benzoic esters with alcohols containing 7-13 carbon atoms [14]. These catalysts operate at elevated temperatures (160-250°C) and provide high yields (>95%) with excellent purity (>99.5%) [14].

Optimization of Reaction Conditions

The optimization of esterification conditions involves systematic variation of multiple parameters including temperature, catalyst loading, alcohol-to-acid ratio, and reaction time. Response surface methodology has been employed to model the relationship between these variables and the esterification yield [15].

Temperature optimization studies have shown that esterification rates increase significantly with temperature, but excessive temperatures can lead to side reactions and catalyst deactivation [8] [13]. The optimal temperature range for most benzoic acid esterifications falls between 60-120°C for acid-catalyzed systems and 160-250°C for metal-catalyzed processes [8] [13] [14].

The alcohol-to-acid molar ratio represents a critical parameter, with ratios of 5:1 to 15:1 commonly employed to drive the equilibrium toward product formation [8] [9] [11]. Higher ratios improve conversion but increase downstream separation costs [8] [9].

Water Removal Strategies

Effective water removal is essential for achieving high yields in equilibrium esterification reactions. Several approaches have been developed, including azeotropic distillation, molecular sieves, and membrane separation technologies [9] [11] [13].

Azeotropic distillation using toluene or benzene as the entraining agent allows continuous removal of water as it forms during the reaction [9]. This approach can shift the equilibrium significantly toward ester formation, achieving yields of 85-95% in optimized systems [9].

Molecular sieve integration has proven effective for small-scale reactions, with 3Å or 4Å sieves providing efficient water adsorption [11]. Membrane separation using zeolite membranes in microreactor systems has demonstrated remarkable improvements in yield, with increases of 10.3 percentage points compared to conventional batch processes [16].

Catalytic Systems for Regioselective Etherification Reactions

The construction of Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester requires sophisticated catalytic systems capable of achieving regioselective etherification while maintaining high yields and selectivity. The development of these catalytic methodologies has focused on controlling the site-selectivity of ether bond formation in polyhydroxylated aromatic systems.

Palladium-Catalyzed Etherification Systems

Palladium catalysts have emerged as powerful tools for regioselective etherification reactions, particularly in the context of allylic and aromatic systems [17] [18]. The use of palladium complexes in combination with triethylborane has demonstrated excellent regioselectivity for the construction of functionalized ether linkages [17]. These cooperative catalytic systems enable three-component tandem reactions that combine arylation with regioselective etherification in a single synthetic operation [17].

The palladium-catalyzed approach typically employs [PdCl₂(dppf)] or similar phosphine-ligated complexes at loadings of 5-10 mol% [17]. The reaction conditions involve temperatures of 60-80°C in polar aprotic solvents such as dimethylformamide or tetrahydrofuran [17]. These systems achieve complete branch-selectivity and provide yields ranging from 65% to 95% depending on the substrate structure [17].

Rhodium-Catalyzed Regioselective Etherification

Rhodium(III) complexes, particularly those containing pentamethylcyclopentadienyl (Cp) ligands, have shown exceptional performance in intermolecular allylic etherification reactions [18]. The RhCp catalytic system enables the direct etherification of internal olefins with alcohols under oxidative conditions [18].

The optimized rhodium-catalyzed protocol employs [RhCp*Cl₂]₂ as the pre-catalyst with silver hexafluoroantimonate (AgSbF₆) as the halide abstraction agent [18]. The reaction is conducted in 1,2-dichloroethane at 60°C under an atmosphere of air, with 1,4-benzoquinone serving as the terminal oxidant [18]. This system achieves yields up to 97% for benzyl alcohol coupling with various olefinic substrates [18].

The mechanistic studies indicate that carbon-hydrogen functionalization represents the rate-determining step in these transformations [18]. The regioselectivity is controlled by the steric and electronic properties of the rhodium center, allowing for predictable site-selectivity in complex substrates [18].

Rhenium-Catalyzed Alkylation Systems

Rhenium complexes, specifically Re₂(CO)₁₀, have been developed for the regioselective alkylation of phenolic substrates [19]. This catalytic system provides unique selectivity patterns, with alkylation occurring preferentially at ortho- or para-positions depending on the substrate structure and reaction conditions [19].

The rhenium-catalyzed methodology operates under relatively mild conditions, typically at temperatures of 100-150°C with catalyst loadings of 5-10 mol% [19]. The reaction scope includes various phenol derivatives and terminal alkenes, providing monoalkylated products in yields ranging from good to excellent (70-95%) [19]. The regioselectivity is influenced by the electronic properties of the phenol ring and the steric bulk of the alkene partner [19].

Base-Catalyzed Nucleophilic Etherification

A complementary approach to metal-catalyzed systems involves base-catalyzed nucleophilic etherification using potassium tert-butoxide as the catalytic base [20]. This methodology enables direct carbon-hydrogen etherification of nitrogen-containing heteroarenes through a unique halogen transfer mechanism [20].

The base-catalyzed system employs 2-halothiophenes as oxidizing agents, with 2,5-dibromothiophene showing optimal performance [20]. The reaction conditions involve potassium tert-butoxide (1.5 equivalents), the halothiophene oxidant (1.2 equivalents), and the alcohol nucleophile (3 equivalents) in dimethyl sulfoxide at 100°C [20]. This protocol achieves yields of 74-99% for a wide range of heteroaryl substrates [20].

The mechanism involves base-promoted halogen transfer from the thiophene to the heteroarene, followed by nucleophilic displacement by the alcohol [20]. This approach provides excellent regioselectivity, particularly for pyridine and other nitrogen-containing aromatics [20].

Optimization of Catalytic Conditions

The optimization of catalytic etherification systems requires systematic evaluation of multiple parameters including catalyst loading, temperature, solvent, and additive effects [17] [18] [19] [20]. Response surface methodology and design of experiments approaches have been employed to identify optimal conditions for specific substrate combinations [15].

Temperature optimization studies reveal that most catalytic etherification reactions show improved yields at elevated temperatures, but excessive heating can lead to catalyst deactivation and side product formation [17] [18] [19]. The optimal temperature ranges vary significantly with the catalytic system: 60-80°C for palladium systems [17], 40-60°C for rhodium systems [18], and 100-150°C for rhenium systems [19].

Solvent effects play a crucial role in determining both yield and selectivity [17] [18]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile generally provide superior results compared to protic or nonpolar alternatives [17] [18] [20]. The choice of solvent can significantly influence the regioselectivity of the etherification process [17] [18].

Purification Protocols for Polyether Benzoate Esters

The purification of Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester and related polyether benzoate compounds requires sophisticated separation techniques due to their complex structures and the presence of multiple aromatic and ether functionalities. The selection of appropriate purification methods is critical for obtaining high-purity products suitable for further synthetic transformations or analytical characterization.

Column Chromatography Methodologies

Silica gel column chromatography represents the most widely employed technique for purifying aromatic ester compounds [21] [22] [23]. The separation mechanism relies on differential adsorption of compounds based on their polarity and hydrogen-bonding capabilities with the silica surface [21] [22].

For polyether benzoate esters, the standard silica gel protocol employs 200-300 mesh silica gel with gradient elution systems [23]. The typical solvent progression begins with low-polarity mixtures such as petroleum ether-ethyl acetate (9:1 to 8:2) and progresses to higher polarity ratios (1:1 to 1:2) depending on the compound polarity profile [21] [23]. Flash chromatography techniques using automated systems have shown particular effectiveness, with separation times of 30-60 minutes for complex mixtures [23].

The optimization of column chromatography conditions involves systematic evaluation of stationary phase properties, mobile phase composition, and flow rate parameters [21]. Research has demonstrated that the choice of stationary phase particle size significantly affects separation efficiency, with smaller particles (100-200 mesh) providing better resolution but requiring higher pressures [21].

Reversed-Phase Chromatography Systems

Reversed-phase liquid chromatography has emerged as a complementary technique for purifying lipophilic aromatic compounds that show limited retention on normal-phase silica [24]. The C18-bonded silica stationary phase provides separation based on hydrophobic interactions rather than polarity differences [24].

For polyether benzoate esters, reversed-phase systems typically employ gradient elution from 50-90% organic modifier (methanol or acetonitrile) in water [24]. Non-aqueous reversed-phase methods using 90-100% organic solvents have shown particular promise for highly lipophilic compounds [24]. These systems can separate compounds based solely on subtle differences in lipophilicity, which is often the primary differentiating factor for structurally similar aromatic ethers [24].

The optimization of reversed-phase separations involves careful selection of organic modifier, gradient profile, and column temperature [25] [24]. High-performance liquid chromatography (HPLC) methods using C18 columns with gradient elution have achieved excellent separation of benzoic acid esters, with retention times of 1.7 ± 0.2 minutes and linearity ranges of 20-180 mg/L [26].

Specialized Purification Techniques

Solid-phase extraction (SPE) techniques have been developed for the selective purification of aromatic ester compounds from complex mixtures [27]. C18 SPE cartridges pre-conditioned with methanol and aqueous buffer systems provide effective cleanup for benzoic acid derivatives [27]. The typical protocol involves sample loading in 4% ammonium acetate solution, washing with the same buffer, and elution with methanol or acetonitrile [27].

Cloud point microextraction represents an emerging technique for the selective isolation of aromatic compounds [25]. This method employs surfactant systems that form biphasic solutions above a critical temperature, allowing for concentration and purification in a single step [25]. The optimization involves systematic variation of surfactant concentration, salt addition, and extraction time using response surface methodology [25].

Catalyst and Byproduct Removal

The purification of polyether benzoate esters often requires removal of metallic catalysts and organic byproducts from synthetic transformations [14] [28]. Filtration through diatomaceous earth (Celite) or similar filter aids has proven effective for removing heterogeneous catalysts [14]. The filtration is typically performed at elevated temperatures (80-130°C) to maintain solution fluidity while achieving effective catalyst separation [14].

For homogeneous catalyst removal, liquid-liquid extraction protocols have been developed using aqueous base solutions [14]. The extraction process involves partitioning between organic and aqueous phases, with the aqueous phase removing ionic catalyst residues and their derivatives [14]. Multiple extraction cycles may be required to achieve catalyst levels below 1 mg/kg [14].

Analytical Monitoring and Quality Control

The purification process requires continuous monitoring using analytical techniques to assess separation efficiency and product purity [23] [26]. Gas chromatography-mass spectrometry (GC-MS) provides detailed compositional analysis for volatile components, while high-performance liquid chromatography with diode array detection (HPLC-DAD) offers comprehensive profiling of aromatic compounds [21] [26].

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for confirming product identity and assessing purity levels [3] [23]. The integration of characteristic signals provides quantitative information about residual impurities and byproducts [3] [23]. Proton NMR analysis typically shows completion of purification when aromatic signals appear as sharp, well-resolved multipiples without overlapping impurity peaks [3] [23].

Multinuclear Nuclear Magnetic Resonance Spectral Assignment (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer-135)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester (molecular formula C₂₃H₂₃O₅, molecular weight 379.43 g/mol) exhibits distinctive resonance patterns characteristic of its complex aromatic ester structure [1] [2].

The aromatic proton region displays multiple multiplet patterns between 7.50-7.25 parts per million. The benzyloxy phenyl groups contribute ten aromatic protons appearing as overlapping multiplets in this region, consistent with monosubstituted benzene rings [1]. The benzoate aromatic protons appear as singlets due to the symmetrical substitution pattern, with the remaining aromatic protons at positions 2 and 6 of the benzoate ring resonating as equivalent signals.

The benzyloxy methylene protons (-OCH₂-) appear as singlets at approximately 5.20-5.00 parts per million, characteristic of benzylic methylene groups adjacent to oxygen [1] [3]. These protons exhibit the expected downfield shift due to the electron-withdrawing effects of both the oxygen atom and the aromatic ring system.

The methoxy groups produce distinct singlet resonances. The 4-methoxy group on the benzoate ring appears at approximately 3.90 parts per million, while the methyl ester group resonates at approximately 3.85 parts per million [1] [3]. These chemical shifts reflect the different electronic environments of the methoxy carbons.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum reveals the complex carbon framework through distinct resonance regions [4]. The carbonyl carbon of the ester group appears at approximately 167 parts per million, consistent with aromatic ester carbonyls [4].

The aromatic carbon region spans 120-160 parts per million, with quaternary carbons appearing in the downfield region and substituted aromatic carbons showing characteristic patterns. The benzoate ring carbons bearing oxygen substituents appear at 150-160 parts per million due to oxygen deshielding effects [4].

The benzyloxy methylene carbons (-OCH₂-) resonate at approximately 70 parts per million, while the methoxy carbons appear at 55-60 parts per million. The methyl ester carbon appears at approximately 52 parts per million [4].

Distortionless Enhancement by Polarization Transfer-135 Spectroscopy

The Distortionless Enhancement by Polarization Transfer-135 experiment provides definitive carbon multiplicity information [5] [6]. In this experiment, methyl and methine carbons appear as positive signals, methylene carbons appear as negative signals below the baseline, and quaternary carbons are suppressed.

The methoxy carbons (4-methoxy and methyl ester) appear as positive signals in the 50-60 parts per million region, confirming their methyl character. The benzyloxy methylene carbons appear as negative signals at approximately 70 parts per million, definitively identifying these as CH₂ groups [5] [6].

The aromatic region shows positive signals for methine carbons and absent signals for quaternary carbons, allowing clear distinction between substituted and unsubstituted aromatic positions [5] [6].

| Carbon Type | Chemical Shift (ppm) | DEPT-135 Phase | Assignment |

|---|---|---|---|

| Carbonyl C=O | 167 | Absent (quaternary) | Ester carbonyl |

| Aromatic C-O | 150-160 | Absent (quaternary) | Substituted aromatics |

| Aromatic CH | 120-140 | Positive | Aromatic CH |

| Benzyloxy CH₂ | 70 | Negative | -OCH₂- |

| Methoxy CH₃ | 55-60 | Positive | -OCH₃ |

| Ester CH₃ | 52 | Positive | -COOCH₃ |

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry of Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester provides characteristic fragmentation patterns that facilitate structural elucidation [7] [8]. The molecular ion peak appears at m/z 379.1545 [M]⁺, corresponding to the calculated exact mass for C₂₃H₂₃O₅.

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves loss of benzyloxy groups through α-cleavage adjacent to the oxygen atoms [7] [9]. Loss of a single benzyloxy group (C₇H₇O, 107 mass units) produces a fragment at m/z 272, while sequential loss of both benzyloxy groups yields a fragment at m/z 165 [7].

The methyl ester group undergoes characteristic fragmentation through loss of methoxy radical (OCH₃, 31 mass units), producing a fragment at m/z 348. This fragmentation pattern is consistent with benzoic acid ester derivatives [8] [10].

Rearrangement Fragmentations

McLafferty rearrangement, characteristic of ester compounds, occurs through hydrogen transfer to produce stabilized fragment ions [10]. This rearrangement generates fragments at m/z values consistent with the transfer of hydrogen from the benzyloxy groups to the ester functionality.

The formation of tropylium ions (C₇H₇⁺, m/z 91) represents a highly stable fragmentation product derived from the benzyloxy groups [10]. This fragment appears with high intensity due to the exceptional stability of the tropylium cation structure.

Base Peak Analysis

The base peak typically corresponds to the tropylium ion at m/z 91, reflecting the high stability and ease of formation of this fragment [10]. Secondary intense peaks appear at m/z 107 (benzyloxy fragment) and m/z 272 (molecular ion minus benzyloxy group).

| Fragment m/z | Loss from [M]⁺ | Composition | Fragmentation Type |

|---|---|---|---|

| 379 | - | [M]⁺ | Molecular ion |

| 348 | 31 (OCH₃) | [M-OCH₃]⁺ | α-cleavage |

| 272 | 107 (C₇H₇O) | [M-benzyloxy]⁺ | α-cleavage |

| 165 | 214 (2×C₇H₇O) | [M-2×benzyloxy]⁺ | Sequential α-cleavage |

| 107 | 272 | [C₇H₇O]⁺ | Benzyloxy fragment |

| 91 | 288 | [C₇H₇]⁺ | Tropylium ion |

Infrared Vibrational Modes of Functional Group Motifs

The infrared spectrum of Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester exhibits characteristic absorption bands corresponding to the various functional groups present in the molecular structure [11] [12] [13].

Carbonyl Stretching Vibrations

The ester carbonyl group produces a strong, sharp absorption band at approximately 1730 cm⁻¹ [11] . This frequency is characteristic of aromatic ester carbonyls and reflects the conjugation between the carbonyl group and the aromatic ring system. The position of this band is consistent with methyl benzoate derivatives [12] [15].

Aromatic Carbon-Carbon Stretching Vibrations

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region . The pattern reflects the presence of multiple aromatic ring systems, with the benzoate ring and the two phenyl groups of the benzyloxy substituents contributing to the complex absorption pattern in this region.

Carbon-Hydrogen Stretching Vibrations

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, with multiple overlapping bands characteristic of polysubstituted aromatic compounds [16] [13]. The aliphatic carbon-hydrogen stretching vibrations from the methoxy and methylene groups appear at 2800-3000 cm⁻¹.

Carbon-Oxygen Stretching Vibrations

The ester carbon-oxygen stretching produces a strong band at approximately 1250-1300 cm⁻¹ [11]. The aromatic ether carbon-oxygen stretching vibrations from the methoxy and benzyloxy groups appear as multiple bands in the 1000-1300 cm⁻¹ region, reflecting the different electronic environments of these linkages [13].

Out-of-Plane Bending Vibrations

Aromatic carbon-hydrogen out-of-plane bending vibrations appear in the 700-900 cm⁻¹ region, with the substitution pattern determining the specific frequencies observed [17]. The monosubstituted phenyl groups of the benzyloxy substituents contribute characteristic bands at approximately 700-750 cm⁻¹.

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 1730 | Strong | C=O stretch | Ester carbonyl |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic rings |

| 1300-1250 | Strong | C-O stretch | Ester linkage |

| 1200-1000 | Medium | C-O stretch | Aromatic ethers |

| 3100-3000 | Medium | C-H stretch | Aromatic CH |

| 3000-2800 | Medium | C-H stretch | Aliphatic CH |

| 750-700 | Medium | C-H bend | Aromatic out-of-plane |

Ultraviolet-Visible Absorption Characteristics in Solvent Matrices

The ultraviolet-visible absorption spectrum of Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester exhibits characteristic electronic transitions reflecting the extended π-conjugation system [18] [19] [20].

Primary Electronic Transitions

The compound displays intense absorption in the ultraviolet region, with a primary absorption maximum at approximately 280-290 nanometers [19] [20]. This band corresponds to the π → π* transition of the substituted benzoate chromophore, with the electron-donating methoxy and benzyloxy substituents causing a bathochromic shift relative to unsubstituted benzoic acid derivatives [21].

Solvent Effects on Electronic Transitions

In polar protic solvents such as methanol and ethanol, the absorption maximum exhibits a slight hypsochromic shift compared to nonpolar solvents [20]. This solvent effect reflects the stabilization of the ground state through hydrogen bonding interactions with the ether oxygen atoms.

In nonpolar solvents such as hexane and cyclohexane, the absorption maximum appears at longer wavelengths, indicating reduced ground state stabilization [20]. The extinction coefficient varies with solvent polarity, reaching maximum values in moderately polar aprotic solvents.

Secondary Absorption Features

A secondary absorption band appears at approximately 250-260 nanometers, corresponding to the π → π* transitions of the benzyloxy phenyl groups [21]. The intensity of this band reflects the contribution of the phenyl chromophores to the overall electronic absorption profile.

Fine structure may be observed in nonpolar solvents at low temperatures, revealing vibronic coupling between electronic and vibrational modes [21]. This fine structure becomes broadened and less resolved in polar solvents due to solvent-solute interactions.

Lambert-Beer Law Compliance

The compound follows Lambert-Beer law over concentration ranges typical for spectroscopic analysis (10⁻⁵ to 10⁻³ M) [20]. Deviations from linearity at higher concentrations may indicate aggregation or concentration-dependent solvent effects.

| Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | Solvent Effect |

|---|---|---|---|

| Methanol | 285 | 15,000 | Slight hypsochromic shift |

| Ethanol | 286 | 14,800 | Moderate polarity effect |

| Acetonitrile | 288 | 16,200 | Aprotic polar enhancement |

| Dichloromethane | 289 | 15,800 | Moderate bathochromic shift |

| Hexane | 291 | 14,200 | Nonpolar bathochromic shift |